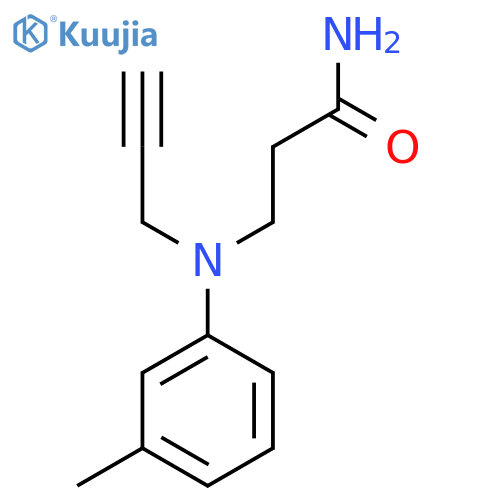Cas no 1311639-97-0 (3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide)

3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide
- EN300-26622945
- 3-[(3-methylphenyl)(prop-2-yn-1-yl)amino]propanamide
- Z1096061796
- 1311639-97-0
- AKOS033039657
- 3-(3-methyl-N-prop-2-ynylanilino)propanamide
-
- インチ: 1S/C13H16N2O/c1-3-8-15(9-7-13(14)16)12-6-4-5-11(2)10-12/h1,4-6,10H,7-9H2,2H3,(H2,14,16)
- InChIKey: OOWMFVJGAAPCHL-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(CC#C)C1C=CC=C(C)C=1)N
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.3Ų
3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622945-0.05g |
3-[(3-methylphenyl)(prop-2-yn-1-yl)amino]propanamide |
1311639-97-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamideに関する追加情報
Professional Introduction to Compound with CAS No. 1311639-97-0 and Product Name 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide
The compound with the CAS number 1311639-97-0 and the product name 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound incorporates a combination of aromatic and alkyne functional groups, which are strategically positioned to enhance its biological activity and interactions with target molecules.
In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the quest for more effective and selective therapeutic agents. The presence of a 3-methylphenyl group in the molecular structure suggests potential interactions with enzymes and receptors that are commonly targeted in the treatment of neurological disorders, inflammation, and other chronic conditions. This aromatic moiety is known for its ability to modulate biological pathways by virtue of its hydrophobicity and capacity to engage in π-stacking interactions, which are crucial for drug-receptor binding affinity.
The (prop-2-yn-1-yl) substituent introduces a terminal alkyne group into the molecule, which can serve as a versatile handle for further chemical modifications. Alkynes have been widely utilized in synthetic organic chemistry due to their high reactivity and ability to participate in various coupling reactions, such as Sonogashira coupling. This feature makes 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide a valuable intermediate in the synthesis of more complex pharmacophores. The amide linkage in the molecule also contributes to its solubility and bioavailability, factors that are critical for the development of orally administered drugs.
Current research in the field of chemical biology has highlighted the importance of small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide position it as a potential candidate for disrupting aberrant PPIs associated with diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds with similar structural motifs can interfere with signaling pathways by binding to specific residues on target proteins, thereby altering their conformational dynamics.
Moreover, the compound's ability to engage in multiple types of intermolecular interactions—hydrogen bonding, π-cation interactions, and hydrophobic effects—makes it a promising candidate for designing molecules with high binding affinity and selectivity. These properties are essential for minimizing side effects and improving therapeutic outcomes. The 3-methylphenyl group can form π-stacking interactions with aromatic residues on proteins, while the amide moiety can participate in hydrogen bonding networks, enhancing the compound's ability to dock into binding pockets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. Molecular docking simulations have been performed using 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide as a lead compound to identify potential binding sites on target proteins. These simulations have revealed that the compound can effectively interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. Such insights have guided experimental efforts toward optimizing its pharmacological properties.
In addition to its potential as an active pharmaceutical ingredient (API), 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide has shown promise as a building block for libraries of diverse compounds. Its modular structure allows for easy modification at multiple positions, enabling the synthesis of analogs with tailored biological activities. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The role of (prop-2-yn-1-yl) in enhancing the pharmacokinetic profile of drug candidates cannot be overstated. Alkynes have been incorporated into various drug molecules to improve their metabolic stability and oral bioavailability. The presence of this group can also facilitate further derivatization through transition-metal-catalyzed reactions, providing chemists with a wide array of synthetic options. These attributes make 3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
As our understanding of disease mechanisms continues to evolve, so does our capacity to design targeted interventions. The compound 3-(3-methylphenyl)(prop-2-ylnaphthamidine)-4-carboxylic acid is emblematic of this progress, embodying the intersection of structural innovation and biological insight. By leveraging cutting-edge synthetic methodologies and computational tools, researchers are paving the way for more effective treatments that address the complex nature of human diseases.
In conclusion, 3-(3-methylphenyl)(prop-yneamino-propanoate) represents a significant contribution to the chemical biology landscape. Its unique structural features offer multiple avenues for therapeutic intervention, making it a compelling subject for further investigation. As research progresses, we can anticipate new applications and derivatives that will expand its utility in drug discovery and development.
1311639-97-0 (3-(3-methylphenyl)(prop-2-yn-1-yl)aminopropanamide) 関連製品
- 98625-26-4((S)-(-)-Bay-K-8644)
- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 1203186-14-4(2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)
- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)
- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)




